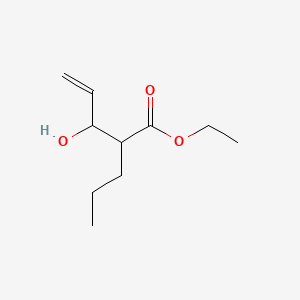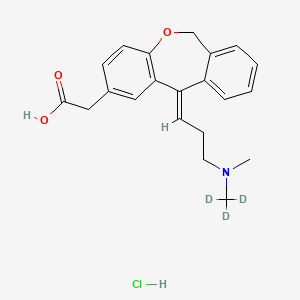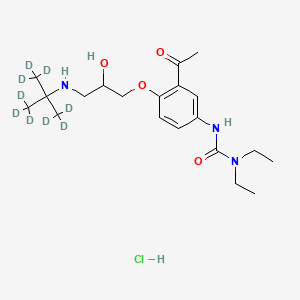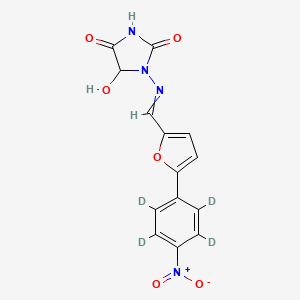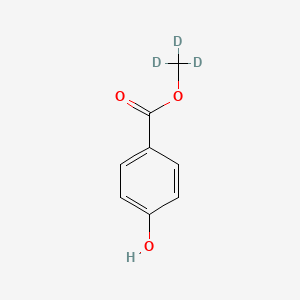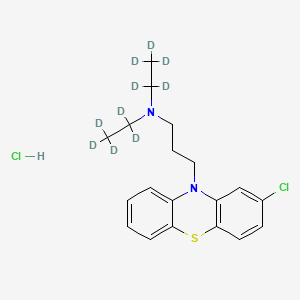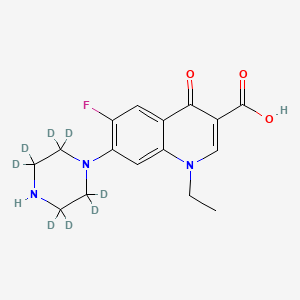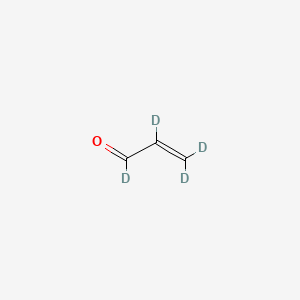
AGN 193109-d7 Ethyl Ester
描述
AGN 193109-d7 Ethyl Ester (AGN19-d7) is a synthetic compound that has recently gained attention in the scientific research community. AGN19-d7 has a wide range of potential applications due to its unique structure and properties. This article will provide an overview of AGN19-d7, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
AGN 193109-d7 Ethyl Ester is a versatile compound that has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent in the synthesis of organic compounds, and as a model compound in studies of the mechanism of action of enzymes. AGN 193109-d7 Ethyl Ester has also been used to study the effects of organic compounds on cell membranes, as well as to study the effects of organic compounds on the structure and function of proteins.
作用机制
The mechanism of action of AGN 193109-d7 Ethyl Ester is not yet fully understood. However, it is believed that the compound binds to specific proteins in the cell membrane, which results in the activation of certain cellular processes. For example, AGN 193109-d7 Ethyl Ester has been shown to activate the transcription factor NF-kB, which is involved in the regulation of inflammation, immunity, and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of AGN 193109-d7 Ethyl Ester are still being studied. However, the compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have protective effects against oxidative stress and ultraviolet radiation. AGN 193109-d7 Ethyl Ester has also been shown to reduce the formation of reactive oxygen species, which can cause damage to cells and tissues.
实验室实验的优点和局限性
AGN 193109-d7 Ethyl Ester has several advantages for laboratory experiments. First, it is a relatively stable compound with a long shelf life. Second, it is relatively easy to synthesize in the laboratory. Third, it is relatively non-toxic and has low levels of toxicity in humans. Finally, it is relatively inexpensive and can be easily obtained from chemical suppliers.
However, AGN 193109-d7 Ethyl Ester also has some limitations. First, it is not soluble in water, which can limit its use in some experiments. Second, it is not very stable in the presence of light or heat, which can limit its use in some experiments. Finally, its mechanism of action is not yet fully understood, which can limit its use in some experiments.
未来方向
The potential future directions for AGN 193109-d7 Ethyl Ester research are numerous. First, further research is needed to better understand the mechanism of action of AGN 193109-d7 Ethyl Ester and its effects on cellular processes. Second, further research is needed to better understand the effects of AGN 193109-d7 Ethyl Ester on the structure and function of proteins. Third, further research is needed to explore the potential therapeutic applications of AGN 193109-d7 Ethyl Ester. Fourth, further research is needed to explore the potential use of AGN 193109-d7 Ethyl Ester as an industrial or agricultural chemical. Finally, further research is needed to explore the potential use of AGN 193109-d7 Ethyl Ester as a food additive or dietary supplement.
属性
IUPAC Name |
ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3/i2D3,6D,7D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZMGXOWNSVJL-QEKUZJFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)OCC)(C)C)[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AGN 193109-d7 Ethyl Ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

